molecular formula C9H22O5Si B1582800 Trimethoxy-[3-(2-methoxyethoxy)propyl]silane CAS No. 65994-07-2

Trimethoxy-[3-(2-methoxyethoxy)propyl]silane

Cat. No.: B1582800
CAS No.: 65994-07-2
M. Wt: 238.35 g/mol
InChI Key: BJTBHSSNDGKAJO-UHFFFAOYSA-N
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Description

Trimethoxy-[3-(2-methoxyethoxy)propyl]silane is an organosilicon compound with the molecular formula C9H22O5Si. This compound is primarily used as a coupling agent, facilitating the formation of hybrid compounds by bonding organic and inorganic materials. It is known for its ability to modify surfaces, making them more hydrophilic or hydrophobic, depending on the application.

Mechanism of Action

Target of Action

Trimethoxy-[3-(2-methoxyethoxy)propyl]silane is a type of organosilicon compound. Its primary targets are surfaces where it acts as a coupling agent, facilitating the formation of hybrid compounds .

Mode of Action

This compound interacts with its targets by lowering the surface tension and increasing the wettability . This interaction results in the formation of a hydrophobic surface, which is crucial for the creation of hybrid compounds .

Pharmacokinetics

It is known that the compound reacts slowly with moisture/water , which could potentially impact its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of a hydrophobic surface . This surface is crucial for the creation of hybrid compounds, which can have various molecular and cellular effects depending on their specific composition and structure.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture or water can cause the compound to react , potentially affecting its action and stability. Therefore, it is typically recommended to handle and store the compound in a well-ventilated place and keep the container tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethoxy-[3-(2-methoxyethoxy)propyl]silane can be synthesized through the reaction of 3-chloropropyltrimethoxysilane with 2-methoxyethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors and distillation columns to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Trimethoxy-[3-(2-methoxyethoxy)propyl]silane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization .

    Hydrolysis: In the presence of water, the methoxy groups are hydrolyzed to form silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polysiloxanes.

    Polymerization: It can polymerize with other monomers to form polymer films with improved mechanical properties.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Condensation: Acidic or basic catalysts.

    Polymerization: Various monomers such as styrene or acrylates.

Major Products Formed

    Hydrolysis: Silanol groups.

    Condensation: Polysiloxanes.

    Polymerization: Polymer films.

Scientific Research Applications

Trimethoxy-[3-(2-methoxyethoxy)propyl]silane has a wide range of applications in scientific research:

    Lithium-Ion Batteries: Used as a non-aqueous electrolyte solvent, enhancing battery performance and stability.

    Surface Modification: Creates hydrophilic, hydrophobic, or super-hydrophobic surfaces for coatings and water repellency treatments.

    Corrosion Inhibition: Forms protective layers on metals like copper, crucial for corrosion protection.

    Polymer Composites and Coatings: Improves interfacial adhesive strength and modifies surface properties in high-performance composites.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxysilane: Another organosilicon compound used in similar applications.

    3-(Trimethoxysilyl)propyl methacrylate: Used as a coupling agent in polymerization reactions.

    2-[Methoxy(polyethyleneoxy)propyl]trimethoxysilane: Used for surface modification and as a coupling agent.

Uniqueness

Trimethoxy-[3-(2-methoxyethoxy)propyl]silane is unique due to its specific structure, which allows it to form stable and efficient protective layers on metals and enhance the performance of lithium-ion batteries. Its ability to modify surfaces to be hydrophilic or hydrophobic makes it versatile for various applications.

Properties

IUPAC Name

trimethoxy-[3-(2-methoxyethoxy)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22O5Si/c1-10-7-8-14-6-5-9-15(11-2,12-3)13-4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTBHSSNDGKAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65994-07-2
Record name 2-[Methoxy(polyethyleneoxy)propyl]trimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65994-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90924726
Record name 3,3-Dimethoxy-2,7,10-trioxa-3-silaundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65994-07-2, 124087-62-3
Record name Poly(oxy-1,2-ethanediyl), .alpha.-methyl-.omega.-[3-(trimethoxysilyl)propoxy]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3-Dimethoxy-2,7,10-trioxa-3-silaundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxy(polyethyleneoxy)propyltrimethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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